molecular formula C10H10N2O3 B1297239 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid CAS No. 64826-45-5

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1297239
CAS No.: 64826-45-5
M. Wt: 206.2 g/mol
InChI Key: YADNYMAVRMDIDZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10N2O3. It is a derivative of benzimidazole, which is known for its wide range of biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method includes the methylation of benzimidazole followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.

    1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADNYMAVRMDIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349546
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-45-5
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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